2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-(2-oxo-2-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-(2-oxo-2-phenylethyl)acetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzyltetrazole moiety linked to a sulfanyl group, which is further connected to a phenacylacetamide structure. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in scientific research.
Vorbereitungsmethoden
The synthesis of 2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-(2-oxo-2-phenylethyl)acetamide typically involves multiple steps, starting with the preparation of the benzyltetrazole intermediate. This intermediate is then reacted with a suitable sulfanylating agent to introduce the sulfanyl group. The final step involves the acylation of the resulting intermediate with phenacyl chloride to yield the target compound. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Analyse Chemischer Reaktionen
2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-(2-oxo-2-phenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions to yield the corresponding thiol derivative.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Wissenschaftliche Forschungsanwendungen
2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-(2-oxo-2-phenylethyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Preliminary studies suggest that it may have pharmacological properties, including antimicrobial and anticancer activities, although further research is needed to confirm these effects.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-(2-oxo-2-phenylethyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The benzyltetrazole moiety may bind to active sites of enzymes or receptors, while the sulfanyl group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-(2-oxo-2-phenylethyl)acetamide can be compared with other compounds containing benzyltetrazole or sulfanyl groups:
2-(1-benzyltetrazol-5-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide: This compound has a similar structure but features a trifluoromethyl group, which can alter its chemical reactivity and biological activity.
2-(1-benzyltetrazol-5-yl)sulfanyl-N-phenylacetamide: Lacks the phenacyl group, which may affect its ability to interact with certain molecular targets.
1-benzyltetrazole-5-thiol: Contains only the benzyltetrazole and thiol groups, making it a simpler molecule with different reactivity and applications.
Eigenschaften
Molekularformel |
C18H17N5O2S |
---|---|
Molekulargewicht |
367.4g/mol |
IUPAC-Name |
2-(1-benzyltetrazol-5-yl)sulfanyl-N-phenacylacetamide |
InChI |
InChI=1S/C18H17N5O2S/c24-16(15-9-5-2-6-10-15)11-19-17(25)13-26-18-20-21-22-23(18)12-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,19,25) |
InChI-Schlüssel |
PYIABIAKSKQJSL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=NN=N2)SCC(=O)NCC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C(=NN=N2)SCC(=O)NCC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.